Acid Yellow 29 free acid

Catalog No.
S13308984
CAS No.
34063-75-7
M.F
C22H18ClN5O6S2
M. Wt
548.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid Yellow 29 free acid

CAS Number

34063-75-7

Product Name

Acid Yellow 29 free acid

IUPAC Name

4-chloro-3-[5-methyl-3-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-1H-pyrazol-2-yl]benzenesulfonic acid

Molecular Formula

C22H18ClN5O6S2

Molecular Weight

548.0 g/mol

InChI

InChI=1S/C22H18ClN5O6S2/c1-14-21(22(29)28(26-14)20-13-18(36(32,33)34)10-11-19(20)23)25-24-16-8-5-9-17(12-16)35(30,31)27-15-6-3-2-4-7-15/h2-13,26-27H,1H3,(H,32,33,34)

InChI Key

VFAMNXJTULSJMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)O)Cl)N=NC3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4

Acid Yellow 29 free acid is a synthetic organic compound primarily used as a dye. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their structure. The chemical formula for Acid Yellow 29 is C22H17ClN5O6S2C_{22}H_{17}ClN_{5}O_{6}S_{2}, and it has a molecular weight of approximately 570 g/mol. This compound is soluble in water, ethanol, and acetone, making it versatile for various applications, particularly in textiles and biological staining .

Typical of azo compounds. These include:

  • Reduction Reactions: Azo dyes can be reduced to form corresponding amines, which may alter their color properties and solubility.
  • Hydrolysis: Under acidic or basic conditions, Acid Yellow 29 can hydrolyze, leading to the release of its constituent components.
  • Reactivity with Nucleophiles: The presence of the sulfonic acid group makes Acid Yellow 29 reactive towards nucleophiles, allowing for further derivatization and functionalization.

These reactions are essential for modifying the dye's properties for specific applications in dyeing processes and biological assays.

Acid Yellow 29 has been studied for its biological activity, particularly as a dye in histological applications. It acts as a biological stain, allowing visualization of cellular structures under a microscope. Additionally, some studies suggest that azo dyes can exhibit cytotoxic effects and may influence cellular metabolism, although specific data on Acid Yellow 29's toxicity and biological interactions remain limited .

The synthesis of Acid Yellow 29 typically involves the following steps:

  • Diazotization: An aromatic amine is diazotized using nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, often another aromatic compound containing sulfonic acid groups.
  • Purification: The resulting azo compound is purified through crystallization or filtration to obtain Acid Yellow 29 in its free acid form.

This method allows for the production of high-purity dye suitable for commercial applications.

Acid Yellow 29 is primarily used in:

  • Textile Dyeing: It is effective for dyeing wool, silk, and polyamide fibers due to its vibrant yellow color and good solubility in water.
  • Biological Staining: As a histological stain, it aids in the visualization of tissue samples in microscopy.
  • Leather Dyeing: The compound can also be applied in leather processing to achieve specific color shades .

Acid Yellow 29 shares structural characteristics with several other azo dyes. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Acid Yellow 40C23H19ClN4O7S2C_{23}H_{19}ClN_{4}O_{7}S_{2}Used as a histological dye; exhibits different solubility properties.
Acid Yellow 54C18H16N4O9S2C_{18}H_{16}N_{4}O_{9}S_{2}Known for its bright yellow color; used in food coloring.
Acid Orange 7C16H11N2NaO4SC_{16}H_{11}N_{2}NaO_{4}SCommonly used in textile applications; has different color properties.

Uniqueness of Acid Yellow 29

Acid Yellow 29 is unique due to its specific chemical structure that includes both chlorinated and sulfonated groups, which enhance its solubility and reactivity compared to other azo dyes. Its application as both a textile dye and a biological stain distinguishes it from many other compounds within the same class.

Acid Yellow 29 free acid demonstrates distinct solubility characteristics that are directly influenced by the polarity of the solvent system. The compound, with molecular formula C₂₂H₁₇ClN₅NaO₆S₂ and molecular weight 569.97 g/mol [1] [2], exhibits pronounced solubility in polar solvents while remaining completely insoluble in nonpolar media.

Polar Solvent Systems

The compound shows excellent solubility in water, producing a characteristic yellow solution that exhibits mixing behavior upon cooling [1] [3]. This high aqueous solubility is attributed to the presence of ionic sulfonate groups and the sodium salt form of the molecule, which facilitates strong intermolecular interactions with water molecules through ion-dipole forces and hydrogen bonding.

Ethanol and acetone both demonstrate good solubility characteristics with Acid Yellow 29 free acid [1] [3]. The solubility in these polar protic and aprotic solvents respectively indicates the compound's ability to form favorable interactions through both hydrogen bonding (with ethanol) and dipole-dipole interactions (with acetone). The presence of multiple polar functional groups, including the sulfonyl and carbonyl moieties, contributes to these favorable solubility profiles.

Dimethyl sulfoxide (DMSO) exhibits particularly high solubility, with concentrations exceeding 10% by weight achievable [4]. This exceptional solubility in DMSO reflects the compound's compatibility with highly polar aprotic solvents, which can effectively solvate both the anionic and cationic portions of the molecule without competing hydrogen bonding.

Nonpolar Solvent Systems

In stark contrast to its behavior in polar solvents, Acid Yellow 29 free acid is completely insoluble in toluene [1] [3]. This insolubility in nonpolar aromatic solvents is consistent with the highly ionic nature of the compound, where the charged sulfonate groups cannot be effectively solvated by the nonpolar toluene molecules. The lack of favorable interactions between the ionic dye molecule and nonpolar solvents results in phase separation and precipitation.

Solvent TypeSolubilityObservationReference
Water (polar)HighYellow solution, mixing upon cooling [1] [3]
Ethanol (polar)HighGood solubility [1] [3]
Acetone (polar)HighGood solubility [1] [3]
DMSO (polar)High (>10%)Greater than 10% soluble [4]
Toluene (nonpolar)InsolubleComplete insolubility [1] [3]

Thermal Decomposition Patterns and Melting Point Analysis

The thermal behavior of Acid Yellow 29 free acid reveals critical information about its structural stability and decomposition pathways under elevated temperature conditions.

Melting Point Characteristics

Acid Yellow 29 free acid exhibits a melting point of 238°C with concurrent decomposition [2] [5]. This thermal behavior pattern indicates that the compound does not undergo a clean melting transition but instead begins to decompose at temperatures approaching its theoretical melting point. The simultaneous occurrence of melting and decomposition suggests that the thermal energy required to disrupt the crystal lattice is comparable to that needed to break covalent bonds within the molecule.

Decomposition Patterns

The decomposition temperature of 238°C represents the onset of thermal degradation processes [2] [5]. At this temperature, the compound likely undergoes multiple competing reactions including dehydration, desulfonation, and cleavage of the azo linkage. The concurrent nature of melting and decomposition indicates that the compound has moderate thermal stability, making it suitable for applications requiring processing temperatures below 200°C but limiting its use in high-temperature industrial processes.

The thermal decomposition profile suggests that the molecule's structural integrity is maintained up to approximately 238°C, beyond which point irreversible chemical changes occur. This thermal threshold is particularly relevant for manufacturing processes, storage conditions, and application environments where temperature control is critical.

Temperature ParameterValueMethod/ConditionsReference
Melting Point238°CLiterature reported [2] [5]
Decomposition Temperature238°C (with decomposition)Decomposition concurrent with melting [2] [5]
Thermal Stability ClassificationModerate thermal stabilityBased on decomposition temperature [2] [5]

pH-Dependent Stability and Tautomeric Equilibria

The pH-dependent behavior of Acid Yellow 29 free acid reveals complex equilibria involving both protonation states and tautomeric forms, which significantly influence the compound's stability and optical properties.

Acid-Base Equilibria

Under strongly acidic conditions, particularly in concentrated sulfuric acid, Acid Yellow 29 free acid maintains its yellow coloration without precipitation upon dilution [1]. This behavior indicates that the compound exists predominantly in its protonated form under these conditions, where the sulfonic acid groups remain largely undissociated and the azo linkage may be protonated.

In dilute hydrochloric acid solutions, the compound exhibits characteristic color changes [1], suggesting that the pH-dependent protonation equilibria affect the electronic structure and consequently the optical absorption properties. These color changes are indicative of shifts in the conjugated π-electron system as different protonation states are favored at varying pH levels.

Basic Conditions and Tautomeric Behavior

Under alkaline conditions with dilute sodium hydroxide, Acid Yellow 29 free acid undergoes discoloration [1], indicating significant changes in the molecular structure or electronic properties. This behavior suggests that deprotonation of phenolic or similar groups may occur, leading to altered tautomeric equilibria.

The pH-dependent behavior of azo dyes typically involves tautomeric equilibria between azo and hydrazone forms [6] [7]. For Acid Yellow 29 free acid, the presence of multiple ionizable groups creates a complex system where the relative concentrations of different tautomeric forms are pH-dependent. The azo form (R-N=N-R') may exist in equilibrium with the hydrazone form (R-NH-N=R'), with the position of this equilibrium being influenced by the protonation state of adjacent functional groups.

Stability Implications

The pH-dependent stability profile indicates that Acid Yellow 29 free acid exhibits optimal stability in neutral to mildly acidic conditions [1]. In strongly acidic media, while the compound remains soluble and colored, potential protonation of the azo nitrogen may affect long-term stability. Under strongly alkaline conditions, the observed discoloration suggests either degradation reactions or the formation of colorless tautomeric forms.

The tautomeric equilibria are particularly sensitive to pH changes because the relative energies of different tautomeric forms are influenced by the protonation states of neighboring functional groups. The sulfonic acid groups, phenolic hydroxyls, and azo nitrogens all contribute to a complex network of intramolecular and intermolecular interactions that determine the predominant molecular form under specific pH conditions [6] [8].

pH ConditionObserved BehaviorStability ImplicationReference
Strong Sulfuric AcidYellow solution, no precipitation on dilutionStable in concentrated acid [1]
Dilute Hydrochloric AcidColor change in aqueous solutionpH-sensitive optical properties [1]
Dilute Sodium HydroxideSolution discolorationReduced stability under alkaline conditions [1]

XLogP3

3.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

547.0387034 g/mol

Monoisotopic Mass

547.0387034 g/mol

Heavy Atom Count

36

UNII

EQ516Y673U

Dates

Last modified: 08-10-2024

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